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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically an

ester of 4-bromobenzoic acid and hexanol. While not as extensively documented as its methyl

or ethyl ester counterparts, its chemical properties can be largely understood through the

analysis of related compounds and standard organic chemistry principles. This technical guide

provides a comprehensive overview of the known and predicted chemical properties of hexyl
4-bromobenzoate, detailed experimental protocols for its synthesis, and relevant data for its

characterization. This document is intended to serve as a valuable resource for researchers

and professionals in drug development and other scientific fields who may be interested in

synthesizing or utilizing this compound.

Chemical and Physical Properties
Direct experimental data for hexyl 4-bromobenzoate is limited. The following tables

summarize key physical and chemical properties, with some values being estimations based on

data from closely related compounds such as hexyl benzoate, ethyl 4-bromobenzoate, and 4-

bromobenzoic acid.

General Properties
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Property Value
Source/Basis for
Estimation

Molecular Formula C₁₃H₁₇BrO₂ Calculated

Molecular Weight 285.18 g/mol Calculated

CAS Number 138547-96-3 [1]

Appearance
Likely a colorless to pale

yellow liquid

Based on hexyl benzoate and

ethyl 4-bromobenzoate[2]

Odor
Likely a faint, pleasant, or

woody-green, balsamic odor
Based on hexyl benzoate[3]

Physicochemical Data
Property Estimated Value

Source/Basis for
Estimation

Boiling Point > 272 °C at 760 mmHg

Higher than hexyl benzoate

(272 °C) due to the heavier

bromine atom[3][4]

Density ~1.1-1.2 g/mL at 25 °C

Higher than hexyl benzoate

(~0.98 g/mL) and lower than

ethyl 4-bromobenzoate (1.403

g/mL)[2]

Refractive Index (n20/D) ~1.51-1.53

Interpolated between hexyl

benzoate (~1.49) and ethyl 4-

bromobenzoate (~1.54)[2]

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., ethanol, diethyl ether,

chloroform)

General solubility of long-chain

esters and based on data for

hexyl benzoate and 4-

bromobenzoic acid[4][5]
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The most common and straightforward method for the synthesis of hexyl 4-bromobenzoate is

the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a

catalyst.

Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

4-Bromobenzoic acid

1-Hexanol (n-hexyl alcohol)

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

Toluene (optional, for azeotropic removal of water)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate or diethyl ether (for extraction)

Round-bottom flask

Reflux condenser

Dean-Stark apparatus (if using toluene)

Heating mantle with a magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromobenzoic acid (1.0

equivalent) and an excess of 1-hexanol (e.g., 3-5 equivalents). The excess alcohol helps to

drive the equilibrium towards the product.[6]

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric

acid (e.g., 0.1 equivalents) to the reaction mixture.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating

mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

For more efficient water removal, the reaction can be set up with a Dean-Stark apparatus

using toluene as a co-solvent.[7]

Work-up: After the reaction is complete (as indicated by TLC, typically after several hours),

allow the mixture to cool to room temperature.

Extraction: Transfer the reaction mixture to a separatory funnel. If toluene was used, it can

be removed under reduced pressure. Dilute the mixture with an organic solvent like ethyl

acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate

(to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally

brine.[7]

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude hexyl 4-bromobenzoate.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield the pure ester.
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Caption: Workflow for the synthesis of Hexyl 4-bromobenzoate via Fischer Esterification.

Spectroscopic Data (Predicted)
No experimental spectra for hexyl 4-bromobenzoate are readily available. The following are

predicted spectral characteristics based on data from analogous compounds.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would show the following signals:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15417587?utm_src=pdf-body-img
https://www.benchchem.com/product/b15417587?utm_src=pdf-body
https://www.benchchem.com/product/b15417587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15417587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 Doublet 2H

Aromatic protons

ortho to the ester

group

~7.5-7.7 Doublet 2H

Aromatic protons

meta to the ester

group

~4.3 Triplet 2H
-OCH₂- protons of the

hexyl group

~1.7 Quintet 2H
-OCH₂CH₂- protons of

the hexyl group

~1.3-1.5 Multiplet 6H
-(CH₂)₃- protons of the

hexyl group

~0.9 Triplet 3H
-CH₃ protons of the

hexyl group

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃) would exhibit the following signals:
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Chemical Shift (δ, ppm) Assignment

~166 C=O (ester carbonyl)

~131-132 Aromatic C-H

~129-130 Aromatic C-H

~128 Aromatic C-Br

~129 Quaternary aromatic C

~65 -OCH₂-

~31 -CH₂-

~28 -CH₂-

~25 -CH₂-

~22 -CH₂-

~14 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for an aromatic ester:

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Weak-Medium Aromatic C-H stretch

~2850-2960 Medium Aliphatic C-H stretch

~1715-1730 Strong
C=O (ester carbonyl) stretch[8]

[9]

~1250-1310 Strong Asymmetric C-O-C stretch[8]

~1100-1130 Strong Symmetric O-C-C stretch[8]

~1000-1100 Medium-Strong Aromatic C-Br stretch
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Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion

peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine

atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely include the loss of the

hexyl group and the formation of the 4-bromobenzoyl cation.

m/z Assignment

284/286 [M]⁺

201/203 [M - C₆H₁₁]⁺

183/185 [BrC₆H₄CO]⁺

155/157 [BrC₆H₄]⁺

85 [C₆H₁₃]⁺

Biological Activity and Applications in Drug
Development
Currently, there is a lack of publicly available information on the specific biological activities or

signaling pathways associated with hexyl 4-bromobenzoate. While 4-bromobenzoic acid and

its derivatives are used as intermediates in the synthesis of pharmaceuticals and

agrochemicals, the hexyl ester itself has not been a focus of published research in this area.

[10][11] Long-chain alkyl benzoates are generally considered to have low toxicity.[12]

The presence of the bromine atom on the aromatic ring makes hexyl 4-bromobenzoate a

potential candidate for use in reactions such as Suzuki or Heck coupling to build more complex

molecules. The lipophilicity imparted by the hexyl chain could be a desirable feature in

modulating the pharmacokinetic properties of a potential drug candidate.

Safety and Handling
As with any chemical, hexyl 4-bromobenzoate should be handled with appropriate safety

precautions in a well-ventilated laboratory. Personal protective equipment, including safety
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glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but it is

prudent to avoid inhalation, ingestion, and skin contact.

Conclusion
This technical guide provides a summary of the available and predicted chemical properties of

hexyl 4-bromobenzoate. While direct experimental data is scarce, a reliable profile of the

compound can be constructed by drawing on information from analogous structures. The

provided synthesis protocol offers a practical starting point for its preparation. Further research

is needed to elucidate any potential biological activities and explore its applications in drug

development and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]

2. chemimpex.com [chemimpex.com]

3. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

4. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

8. spectroscopyonline.com [spectroscopyonline.com]

9. chem.libretexts.org [chem.libretexts.org]

10. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]

11. Page loading... [guidechem.com]

12. cosmeticsinfo.org [cosmeticsinfo.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15417587?utm_src=pdf-body
https://www.benchchem.com/product/b15417587?utm_src=pdf-custom-synthesis
https://www.chemsrc.com/en/cas/16449-27-7_1135488.html
https://www.chemimpex.com/products/34369
https://www.thegoodscentscompany.com/data/rw1013291.html
https://pubchem.ncbi.nlm.nih.gov/compound/Hexyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/12081
https://pubchem.ncbi.nlm.nih.gov/compound/12081
https://odp.library.tamu.edu/chemistry/chapter/fischer-esterification/
https://www.operachem.com/fischer-esterification-typical-procedures/
https://www.spectroscopyonline.com/view/co-bond-part-vii-aromatic-esters-organic-carbonates-and-more-rule-three
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.lookchem.com/casno586-76-5.html
https://www.guidechem.com/question/what-are-the-applications-of-4-id138867.html
https://www.cosmeticsinfo.org/ingredient/c12-15-alkyl-benzoate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15417587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Hexyl 4-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15417587#hexyl-4-bromobenzoate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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